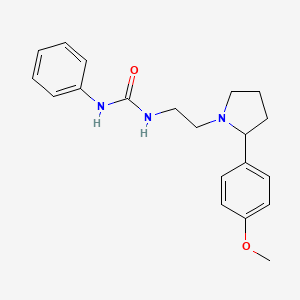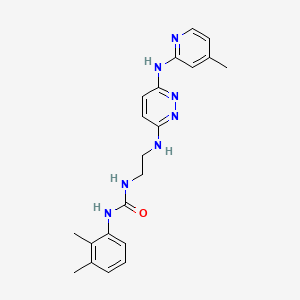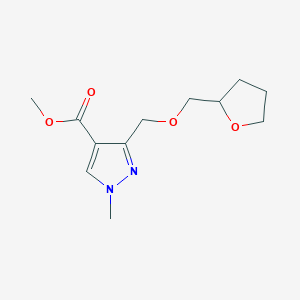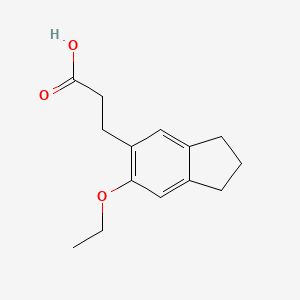
1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea” is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also contains a methoxyphenyl group, which is a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring, which means it has single bonds only and is capable of free rotation . This can lead to different conformations of the molecule. The presence of the phenyl and methoxyphenyl groups could also influence the molecule’s overall shape and properties.Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions that this molecule can undergo would depend on the specific conditions and reagents used.科学的研究の応用
X-ray Powder Diffraction in Drug Synthesis
An important intermediate in the synthesis of the anticoagulant, apixaban, features a similar methoxyphenyl component. X-ray powder diffraction data for such compounds provide crucial information for drug synthesis by ensuring purity and correct crystal structure, which is vital for the drug's efficacy and safety (Qing Wang et al., 2017).
Electrochromic Device Applications
Compounds with methoxyphenyl groups have been used in the development of electrochromic devices (ECDs). These devices change color in response to electric voltage, and such compounds can significantly affect the coloration efficiency and transparency of ECDs, making them useful in displays and smart windows (Yuh-Shan Su et al., 2017).
Molecular Docking and Drug Design
Research involving methoxyphenyl compounds in molecular docking and DNA binding studies indicates their potential in designing drugs with specific target interactions. These studies help in understanding how such compounds can bind to DNA or proteins, guiding the development of therapeutic agents with targeted efficacy (Mushtaque et al., 2016).
Green Chemistry and Synthesis
Methoxyphenyl-containing compounds are also explored in green chemistry for synthesizing various derivatives in environmentally friendly conditions. Such research promotes sustainable methods in chemical synthesis, reducing harmful by-products and energy consumption (Amrendra Kumar et al., 2017).
Polymer Solar Cells
In the context of renewable energy, compounds with methoxyphenyl groups have been investigated for their use in polymer solar cells, specifically as components of electron transport layers. Their structural properties can improve the efficiency and stability of solar cells, contributing to the development of more effective renewable energy sources (Lin Hu et al., 2015).
特性
IUPAC Name |
1-[2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-18-11-9-16(10-12-18)19-8-5-14-23(19)15-13-21-20(24)22-17-6-3-2-4-7-17/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVOAICNRRNMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)

![4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide](/img/structure/B2822173.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)
![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)

![Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate](/img/structure/B2822180.png)
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2822181.png)



![methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2822189.png)
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)
